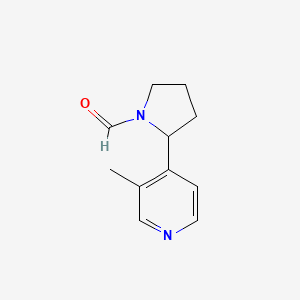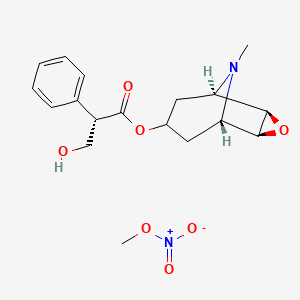![molecular formula C26H25NO5 B11820121 benzyl (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxybutanoate](/img/structure/B11820121.png)
benzyl (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxybutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
苄基(3S)-3-{[(9H-芴-9-基甲氧基)羰基]氨基}-4-羟基丁酸酯是一种属于β-氨基酸类的化合物。其特征在于存在一个芴甲氧羰基(Fmoc)保护基,该保护基在肽合成中通常用于保护氨基,使其在化学反应过程中免受攻击。由于其在肽和其他生物活性分子合成中的应用,该化合物在有机化学领域引起了广泛关注。
准备方法
合成路线和反应条件
苄基(3S)-3-{[(9H-芴-9-基甲氧基)羰基]氨基}-4-羟基丁酸酯的合成通常采用阿恩特-艾斯特反应。 该方法以市售的N-{[(9H-芴-9-基甲氧基)羰基]-保护(Fmoc) α-氨基酸为起始原料,仅需两步即可高产率地得到对映体纯的N-Fmoc-保护的β-氨基酸 。反应条件包括使用重氮甲烷和催化剂(如氧化银)促进同系化过程。
工业生产方法
该化合物的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用自动化肽合成仪和高通量纯化技术,以确保生产高纯度化合物。在纯化过程中,通常采用先进的色谱方法,如高效液相色谱 (HPLC),以达到所需的纯度水平。
化学反应分析
反应类型
苄基(3S)-3-{[(9H-芴-9-基甲氧基)羰基]氨基}-4-羟基丁酸酯会发生多种类型的化学反应,包括:
氧化: 羟基可以被氧化成酮或醛。
还原: 羰基可以被还原成醇。
取代: Fmoc基团可以在碱性条件下被去除,使氨基暴露出来,以便进行进一步的反应。
常用试剂和条件
氧化: 常用试剂包括吡啶氯铬酸 (PCC) 或戴斯-马丁试剂。
还原: 常用试剂包括氢化锂铝 (LiAlH4) 或硼氢化钠 (NaBH4)。
取代: Fmoc基团的去除通常在二甲基甲酰胺 (DMF) 等溶剂中使用哌啶来实现。
主要生成产物
根据具体的反应条件和使用的试剂,这些反应产生的主要产物包括酮、醛、醇和游离胺。
科学研究应用
苄基(3S)-3-{[(9H-芴-9-基甲氧基)羰基]氨基}-4-羟基丁酸酯在科学研究中具有广泛的应用:
化学: 用于合成肽和其他复杂的天然产物。
生物学: 作为合成生物活性肽和蛋白质的构建模块。
医药: 用于开发基于肽的药物和治疗剂。
工业: 用于生产各种工业应用的专用化学品和材料.
作用机制
苄基(3S)-3-{[(9H-芴-9-基甲氧基)羰基]氨基}-4-羟基丁酸酯的作用机制与其在肽合成中保护基的作用有关。Fmoc基团在化学反应过程中保护氨基,防止不必要的副反应。该化合物可以在碱性条件下选择性去除,从而允许依次添加氨基酸以形成肽。所涉及的分子靶标和途径包括羧基的活化和通过亲核取代反应形成肽键。
相似化合物的比较
类似化合物
N-{[(9H-芴-9-基甲氧基)羰基]-L-天冬氨酸: 另一种用于肽合成的Fmoc-保护氨基酸.
N-{[(9H-芴-9-基甲氧基)羰基]-L-谷氨酸: 与天冬氨酸衍生物类似,用于合成含有谷氨酸残基的肽.
独特性
苄基(3S)-3-{[(9H-芴-9-基甲氧基)羰基]氨基}-4-羟基丁酸酯的独特之处在于其独特的结构,该结构包括β-碳上的羟基。这种结构特征允许进行额外的官能化和修饰,使其成为有机合成中的多功能构建模块。
属性
分子式 |
C26H25NO5 |
|---|---|
分子量 |
431.5 g/mol |
IUPAC 名称 |
benzyl (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutanoate |
InChI |
InChI=1S/C26H25NO5/c28-15-19(14-25(29)31-16-18-8-2-1-3-9-18)27-26(30)32-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24,28H,14-17H2,(H,27,30)/t19-/m0/s1 |
InChI 键 |
OMPRMVFIKMQMAM-IBGZPJMESA-N |
手性 SMILES |
C1=CC=C(C=C1)COC(=O)C[C@@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)CC(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 5-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-1,3-thiazole-2-carboxylate](/img/structure/B11820041.png)




![tert-butyl (2R,4R)-2-(aminomethyl)-4-[tert-butyl(dimethyl)silyl]oxypyrrolidine-1-carboxylate](/img/structure/B11820061.png)

![N-[1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene]hydroxylamine](/img/structure/B11820079.png)





![Acridinium, 9-[[(3-carboxypropyl)[(4-methylphenyl)sulfonyl]amino]carbonyl]-10-(3-sulfopropyl)-, inner salt](/img/structure/B11820106.png)
